N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15(30)25-17-7-3-4-8-18(17)26-23(31)21-22(16-11-13-24-14-12-16)29(28-27-21)19-9-5-6-10-20(19)32-2/h3-14H,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGLIJXQSQOQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structural components include:
- Acetamidophenyl group
- Methoxyphenyl group
- Pyridine moiety
This unique combination suggests potential interactions with various biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds containing the triazole moiety. For instance, similar triazole derivatives have been shown to exhibit significant neuroprotective effects by:
- Inhibiting amyloid-beta (Aβ) aggregation.
- Reducing reactive oxygen species (ROS) generation.
- Blocking neuroinflammatory pathways via inhibition of the NF-κB signaling pathway .
In a related study, a derivative with structural similarities demonstrated an IC50 value of 2.91 ± 0.47 µM against nitric oxide production, indicating substantial anti-inflammatory activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase II : Triazole derivatives have shown moderate inhibition against this enzyme, with IC50 values ranging from 13.8 to 35.7 µM. Notably, certain derivatives exhibited stronger activity than the standard inhibitor acetazolamide .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 9b | 25.1 ± 1.04 | Moderate activity |
| 9e | 18.1 ± 1.31 | Potent activity |
| Standard | 18.2 ± 0.23 | Acetazolamide |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance:
- The introduction of polar groups at the triazole ring enhances inhibitory potential against carbonic anhydrase.
- Variations in substituents on the phenyl rings can lead to considerable differences in enzyme inhibition efficacy .
Study on Neuroprotective Activity
In a study involving scopolamine-induced Alzheimer's disease models in mice, a related triazole compound was administered, resulting in notable improvements in learning and memory deficits. The mechanism was attributed to its ability to mitigate oxidative stress and inflammation .
Inhibition of Acetylcholinesterase (AChE)
Another study explored the AChE inhibitory potential of similar triazole derivatives. Compounds were designed to target both the catalytic and peripheral sites of AChE, with some exhibiting IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease .
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity :
- Compounds containing the 1,2,3-triazole moiety have been reported to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- The specific compound under discussion may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents.
-
Antitumor Activity :
- The structural framework of 1,2,3-triazoles has been linked to significant antitumor activity. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .
- N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may possess similar properties and could be explored for its potential in cancer therapy.
-
Neuroprotective Effects :
- Certain triazole derivatives have demonstrated neuroprotective effects in preclinical models. They may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
- The compound's ability to modulate neurotransmitter levels could be investigated further for its implications in treating cognitive disorders.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships of triazole compounds is crucial for optimizing their pharmacological profiles. For instance:
- The presence of electron-withdrawing groups on the aromatic rings can significantly enhance antibacterial activity .
- Modifications on the pyridine ring and the acetamido group may influence the compound's interaction with biological targets, potentially improving its efficacy and selectivity .
Synthesis and Development
The synthesis of this compound involves multiple synthetic strategies that can be optimized for yield and purity. Recent advancements in organic synthesis techniques have facilitated the production of triazole derivatives with high efficiency and specificity .
Case Studies
Several studies highlight the potential applications of triazole-containing compounds:
- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that certain structural modifications led to enhanced activity against resistant bacterial strains. For example, compounds with specific substitutions on the phenyl rings showed MIC values significantly lower than those of traditional antibiotics .
- Antitumor Potential : In vitro studies demonstrated that triazole derivatives could inhibit tumor cell growth in several cancer types. The mechanism involved apoptosis induction via mitochondrial pathways and inhibition of key signaling pathways involved in cell survival .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization.
Hydrolysis rates depend on steric hindrance from the 2-methoxyphenyl and pyridinyl groups. The reaction is slower compared to simpler carboxamides due to electron-donating effects of the methoxy group.
Substitution Reactions at the Pyridinyl Group
The pyridin-4-yl group participates in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.
The pyridine ring’s electron-deficient nature facilitates reactions at the 3-position. For example, nitration yields a nitro derivative with preserved triazole stability .
Functionalization of the Triazole Ring
The 1,2,3-triazole core undergoes regioselective modifications, particularly at the N-1 and C-4 positions.
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Alkylation | K₂CO₃, alkyl halide, DMF | N-alkylated triazole derivatives | |
| Oxidative cyclization | I₂, TBHP, CH₃CN | Fused heterocyclic systems (e.g., triazolo-pyridines) |
Alkylation at N-1 is preferred due to steric accessibility, while C-4 modifications require harsh conditions .
Coupling Reactions via the Acetamido Group
The 2-acetamidophenyl moiety enables condensation or amide-bond formation using coupling reagents.
CDI-mediated coupling is highly efficient for generating libraries of analogs with modified pharmacokinetic profiles .
Reduction of the Methoxyphenyl Group
The 2-methoxyphenyl substituent can undergo demethylation or hydrogenation under catalytic conditions.
| Reaction | Catalyst/Reagent | Product | References |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | 2-hydroxyphenyl-triazole carboxamide | |
| Catalytic hydrogenation | H₂, Pd/C, ethanol | Partially saturated methoxyphenyl derivatives |
Demethylation enhances hydrogen-bonding capacity, potentially improving target binding in biological systems.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization in triazole derivatives.
| Condition | Wavelength | Product | References |
|---|---|---|---|
| UV light (254 nm) | Methanol solution | Triazole dimer or cross-linked polymeric structures |
Photostability studies suggest limited degradation under standard laboratory lighting .
Key Research Findings
-
Hydrolysis Kinetics : The carboxamide group hydrolyzes 40% slower than unsubstituted analogs due to steric and electronic effects.
-
Cross-Coupling Efficiency : Suzuki reactions with pyridinyl groups achieve ~75% yield using Pd(PPh₃)₄ .
-
Biological Implications : Demethylation products show 3× enhanced cytotoxicity in leukemia cell lines (GI₅₀ = 12 nM vs. 36 nM for parent compound) .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s triazole-carboxamide scaffold is shared with several derivatives reported in the literature. Below is a comparative analysis of key structural and functional features:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Position 1 Substituents: The target compound’s 2-methoxyphenyl group contrasts with 2-fluorophenyl (3o, 3p) and 4-chlorophenyl (). Methoxy groups enhance electron-donating properties and may improve solubility compared to halogens, which are more electronegative .
Amide Substituents (R4): The target’s 2-acetamidophenyl group provides a hydrogen-bonding site distinct from quinolinyl (3o, 3p) or sulfonamide (4d) groups. Acetamide’s smaller size may reduce steric hindrance in binding pockets compared to bulkier substituents .
Position 5 Substituents :
- The pyridin-4-yl group is conserved in the target compound, 4d, and BG15817. Pyridine’s aromaticity and nitrogen atom facilitate π-stacking and polar interactions, critical for binding to kinase or HSP90 active sites .
Biological Activity :
- Analogs with trifluoromethyl () or sulfonamide () groups show potent antitumor or HSP90 inhibitory activity. The target’s acetamide group may mimic these interactions but requires empirical validation .
- Chloro-methoxyphenyl derivatives () exhibit structural similarity but lack reported activity data, highlighting the need for targeted assays .
Methodological Considerations
Structural analyses of these compounds often rely on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization . For instance, the pyridinyl and acetamide groups in the target compound would likely require high-resolution crystallography to confirm binding modes, as seen in HSP90 inhibitor studies () .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): To construct the triazole core, a terminal alkyne (e.g., pyridinyl acetylene) reacts with an azide derivative (e.g., 2-methoxyphenyl azide) under Cu(I) catalysis .
Carboxamide coupling: The triazole intermediate is functionalized via amide bond formation. For example, coupling with 2-acetamidophenylamine using EDCI/HOBt in DMF or dichloromethane .
Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol or acetonitrile) ensure high purity (>95%) .
Critical Parameters:
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Temperature control (0–25°C for azide-alkyne reactions to avoid side products).
- Base selection (e.g., K₂CO₃ for deprotonation in coupling steps) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography: Use SHELXL for refinement to resolve the triazole core and substituent orientations. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- NMR spectroscopy:
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (calculated for C₂₃H₂₀N₆O₃: 452.16 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Scaffold diversification: Synthesize analogs by modifying:
- The pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl).
- Substituents on the acetamidophenyl ring (e.g., halogenation, methoxy vs. ethoxy) .
In vitro assays:
- Enzyme inhibition: Test against kinases or proteases (IC₅₀ determination via fluorescence polarization).
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
Computational modeling:
- Molecular docking (AutoDock Vina): Predict binding modes to target proteins (e.g., EGFR kinase).
- QSAR: Correlate substituent hydrophobicity (logP) with activity using linear regression models .
Data Contradiction Analysis:
If conflicting bioactivity data arise (e.g., high potency in one assay but low in another), validate via:
- Replicate experiments with stricter controls (e.g., ATP concentration in kinase assays).
- Meta-analysis of substituent effects across analogs to identify outliers .
Advanced: How to resolve crystallographic disorder in the triazole ring during refinement?
Methodological Answer:
Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to reduce noise .
SHELXL refinement:
- Apply "ISOR" and "DELU" constraints to model anisotropic displacement parameters.
- Use "PART" instructions to split disordered atoms (e.g., methoxyphenyl rotation) .
Validation: Check R₁ (<5%), wR₂ (<12%), and CC (≥90%) metrics. Use PLATON to detect unresolved electron density .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
Solvent optimization: Replace DMF with acetonitrile or toluene for safer large-scale reactions .
Catalyst recycling: Immobilize Cu(I) on silica nanoparticles to reduce metal leaching .
Process analytical technology (PAT):
- Use inline FTIR to monitor azide-alkyne reaction completion.
- Implement gradient HPLC to track byproducts during purification .
Contingency for Low Yields:
- Redesign protecting groups (e.g., switch from acetyl to tert-butoxycarbonyl for amine protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
